(R)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate
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Description
“®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclopropane ring, which is a three-membered ring of carbon atoms . The tert-butyl group is a branched alkyl group, and the carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The cyclopropane ring could be formed through a cyclopropanation reaction . The carbamate group could be introduced through a carbamoylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and cyclopropane rings, as well as the carbamate group . The stereochemistry at the chiral center would be determined by the ® configuration .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound could potentially undergo reactions at the carbonyl group or at the nitrogen atom in the pyrrolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl group could influence its polarity and reactivity .Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(3R)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-10-6-7-15(8-10)11(16)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLELTYIKYDOJJD-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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